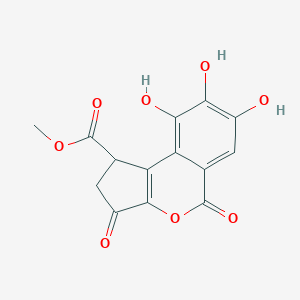

Methyl brevifolincarboxylate

Descripción general

Descripción

Methyl brevifolincarboxylate (Brevifolincarboxylic acid methyl ester) is a potent PB2 cap-binding inhibitor. It has anti-oxidant activity and also inhibits platelet aggregation, lipid metabolism, and inflammation .

Synthesis Analysis

Methyl brevifolincarboxylate was isolated from the ethyl acetate extract of Canarium album (Lour.) Raeusch . It has been found to attenuate free fatty acid-induced lipid metabolism and inflammation in hepatocytes through the AMPK/NF-κB signaling pathway .Molecular Structure Analysis

Structural studies of methyl brevifolincarboxylate in the solid state have been conducted using NMR spectroscopy and DFT calculations .Chemical Reactions Analysis

Methyl brevifolincarboxylate is an organic heterotricyclic compound that is 1,2,3,5-tetrahydrocyclopenta[c]isochromene substituted by hydroxy groups at positions 7, 8, and 9, oxo groups at positions 3 and 5, and a methoxycarbonyl group at position 1 .Physical And Chemical Properties Analysis

The molecular formula of Methyl brevifolincarboxylate is C14H10O8 and its molecular weight is 306.22 g/mol .Aplicaciones Científicas De Investigación

Vasorelaxant Effects

Methyl brevifolincarboxylate, isolated from Phyllanthus niruri L., demonstrates vasorelaxant effects on rat aortic rings. This compound shows a slow relaxation activity against norepinephrine-induced contractions, suggesting its potential in modulating vascular responses (Iizuka, Moriyama, & Nagai, 2006).

Structural Studies and Antioxidant Properties

Structural studies of methyl brevifolincarboxylate, derived from Potentilla argentea L., highlight its antiviral and antioxidant properties. NMR spectroscopy and DFT calculations provide insights into its molecular structure, contributing to understanding its pharmaceutical potential (Wolniak, Tomczyk, Gudej, & Wawer, 2006).

Influenza Virus Inhibition

A 2020 study identifies methyl brevifolincarboxylate as an inhibitor of influenza virus PB2, showing significant inhibitory activity against different strains of influenza A virus. This suggests its potential as a lead compound for anti-influenza virus drugs (Chen et al., 2020).

Platelet Aggregation Inhibition

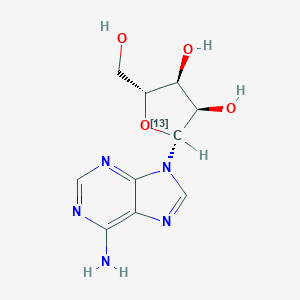

Methyl brevifolincarboxylate exhibits inhibitory effects on platelet aggregation, comparable to adenosine, a known inhibitor. This indicates its potential application in conditions where platelet aggregation is a concern (Iizuka et al., 2007).

Cytotoxic Effect Against Cancer Cells

This compound has been evaluated for its cytotoxicity against human breast carcinoma cells (MCF-7) and shown to have a significant DNA-binding ability, inhibiting human DNA topoisomerase I and II. These findings suggest its potential in cancer therapeutics (Tomczyk et al., 2008).

Inhibition of Trypanosoma cruzi Enzymes

Some derivatives of brevifolin carboxylate, including methylbrevifolin carboxylate, have been found to selectively inactivate triosephosphate isomerase from Trypanosoma cruzi, indicating their potential as leads in developing new treatments for Chagas' disease (Gayosso-de-Lucio et al., 2009).

Effect on Lipid Metabolism and Inflammation in Hepatocytes

Methyl brevifolincarboxylate has shown potential protective effects against non-alcoholic fatty liver disease (NAFLD) by improving lipid metabolism and reducing inflammation in hepatocytes through the AMPK/NF-κB signaling pathway (Geethangili et al., 2021).

Direcciones Futuras

Methyl brevifolincarboxylate has shown potential protective effects against non-alcoholic fatty liver disease (NAFLD) in vitro by ameliorating lipid metabolism and inflammatory markers through the AMPK/NF-κB signaling pathway . This suggests that it could be a promising lead compound for the development of anti-influenza virus drugs from natural products .

Propiedades

IUPAC Name |

methyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c1-21-13(19)5-3-7(16)12-9(5)8-4(14(20)22-12)2-6(15)10(17)11(8)18/h2,5,15,17-18H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWDNAASYHRXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935047 | |

| Record name | Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl brevifolincarboxylate | |

CAS RN |

154702-76-8 | |

| Record name | Cyclopenta[c][2]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl brevifolincarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

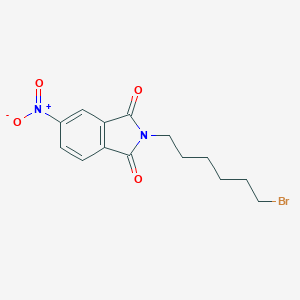

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)

![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)